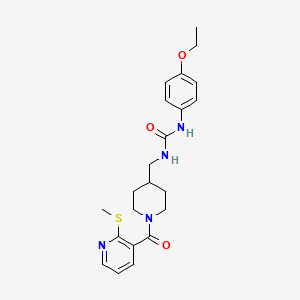

1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea, also known as MP-10, is a novel compound that has gained significant attention in the field of medicinal chemistry. MP-10 belongs to the class of piperidine-based compounds and has shown promising results in various scientific research studies.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A series of flexible ureas was synthesized and assessed for antiacetylcholinesterase activity. These compounds aimed to optimize spacer length and conformational flexibility to achieve high inhibitory activities. The research demonstrated that certain urea derivatives could effectively interact with enzyme hydrophobic binding sites, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Directed Lithiation

Research on N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrated the utility of directed lithiation in organic synthesis. This process allows for the efficient functionalization of compounds, which can be crucial in the development of pharmaceuticals and other complex molecules (Smith et al., 2013).

Anticancer Investigations

Urea derivatives have been synthesized and evaluated for their anticancer activity. The study identified several compounds with significant in vitro anticancer potential, highlighting the therapeutic applications of urea derivatives in oncology (Mustafa et al., 2014).

Soluble Epoxide Hydrolase Inhibitors

Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase (sEH) demonstrated their potential in reducing inflammatory pain. These inhibitors showed improved pharmacokinetic parameters and potent anti-hyperalgesic effects in vivo, suggesting their use in pain management (Rose et al., 2010).

Corrosion Inhibition

Mannich bases derived from urea compounds have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies suggest the application of urea derivatives in protecting industrial materials against corrosion, highlighting their importance in materials science (Jeeva et al., 2015).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-3-29-18-8-6-17(7-9-18)25-22(28)24-15-16-10-13-26(14-11-16)21(27)19-5-4-12-23-20(19)30-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELJKYLCOLOVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)

![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)

![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)

![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)